(5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-en-5-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(prop-2-yn-1-yl)-1,2-diazaspiro[23]hex-1-en-5-yl]methanamine is a complex organic compound that belongs to the class of diazaspiro compounds These compounds are characterized by their unique spirocyclic structure, which includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-en-5-yl]methanamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a propargylamine derivative with a diazo compound under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then subjected to purification techniques such as column chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production often incorporates advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[5-(prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-en-5-yl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative .
Scientific Research Applications
1-[5-(prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-en-5-yl]methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1-[5-(prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-en-5-yl]methanamine involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 5-(prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid
- (5-(prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-en-5-yl)methanol
Uniqueness
1-[5-(prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-en-5-yl]methanamine is unique due to its specific spirocyclic structure and the presence of both an amine and a diazo group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H11N3 |
---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
(5-prop-2-ynyl-1,2-diazaspiro[2.3]hex-1-en-5-yl)methanamine |
InChI |
InChI=1S/C8H11N3/c1-2-3-7(6-9)4-8(5-7)10-11-8/h1H,3-6,9H2 |
InChI Key |
UDFQWENZIYBCMR-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1(CC2(C1)N=N2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.